3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H11NO2. It is a derivative of chalcone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a pyridine ring attached to a propenone moiety, with an ethoxy group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 3-ethoxypyridine-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features but different substituents.
3-(4-Methoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another chalcone derivative with a methoxy group instead of an ethoxy group.
Uniqueness
3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-7-5-10(12)9-4-3-6-11-8-9/h3-8H,2H2,1H3/b7-5+ |
InChI Key |
LGMAYGBRHZXXJX-FNORWQNLSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCOC=CC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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